molecular formula C14H10F2O3 B6399892 4-(3,5-Difluorophenyl)-2-methoxybenzoic acid CAS No. 1261904-65-7

4-(3,5-Difluorophenyl)-2-methoxybenzoic acid

Cat. No.: B6399892
CAS No.: 1261904-65-7
M. Wt: 264.22 g/mol
InChI Key: ZBIOHYAARKOCLZ-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)-2-methoxybenzoic acid is an aromatic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a benzoic acid core

Properties

IUPAC Name

4-(3,5-difluorophenyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-6-8(2-3-12(13)14(17)18)9-4-10(15)7-11(16)5-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIOHYAARKOCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689638
Record name 3',5'-Difluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-65-7
Record name 3',5'-Difluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(3,5-Difluorophenyl)-2-methoxybenzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of 3,5-difluorophenylboronic acid with 2-methoxybenzoic acid under the influence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve optimization of these conditions to increase yield and reduce costs .

Chemical Reactions Analysis

4-(3,5-Difluorophenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3,5-Difluorophenyl)-2-methoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, while the methoxy group can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar compounds to 4-(3,5-Difluorophenyl)-2-methoxybenzoic acid include:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct reactivity and biological activity compared to its analogs.

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